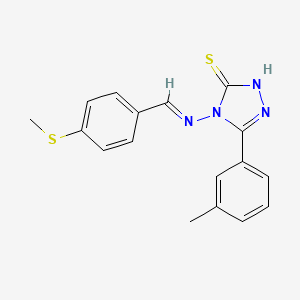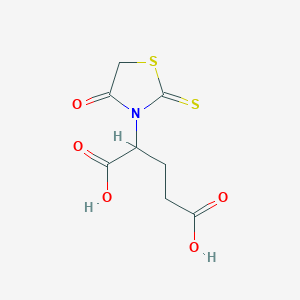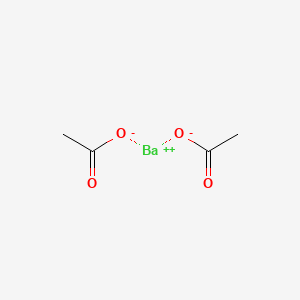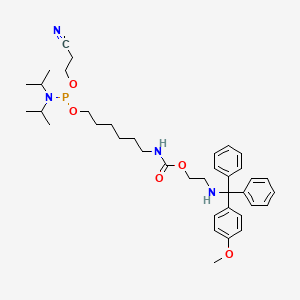![molecular formula C23H24FNO7 B12043092 rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)
rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paroxetine-D6 maleate solution, 100 μg/mL in methanol (as free base), is a certified reference material used in various scientific and industrial applications. Paroxetine, marketed under trade names such as Paxil and Aropax, is a selective serotonin reuptake inhibitor (SSRI) antidepressant used to treat conditions like major depression, obsessive-compulsive disorder, and several anxiety disorders . The “D6” in Paroxetine-D6 indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen, which makes it useful as an internal standard in analytical chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Paroxetine-D6 maleate involves several steps, starting from the basic structure of paroxetine. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The final product is then reacted with maleic acid to form the maleate salt. The solution is prepared by dissolving the Paroxetine-D6 maleate in methanol to achieve a concentration of 100 μg/mL .
Industrial Production Methods
Industrial production of Paroxetine-D6 maleate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterium-labeled compounds in industrial settings is crucial for accurate quantification and analysis in various applications, including pharmaceutical research and clinical testing .
化学反应分析
Types of Reactions
Paroxetine-D6 maleate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Paroxetine-D6 maleate into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
科学研究应用
Paroxetine-D6 maleate solution has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard for quantification of paroxetine in various samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC).
Pharmaceutical Research: Helps in the development and validation of analytical methods for drug testing and quality control.
Clinical Testing: Utilized in clinical toxicology and diagnostic testing to ensure accurate measurement of paroxetine levels in biological samples.
Environmental Studies: Employed in studies investigating the environmental impact and degradation of pharmaceutical compounds.
作用机制
Paroxetine-D6 maleate exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, at the presynaptic neuron. This inhibition increases the level of serotonin in the synaptic cleft, enhancing serotonergic activity and alleviating symptoms of depression and anxiety . The molecular targets involved include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin .
相似化合物的比较
Paroxetine-D6 maleate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Fluoxetine-D6: Another deuterium-labeled SSRI used as an internal standard.
Sertraline-D3: A deuterium-labeled version of sertraline, used for similar purposes.
Citalopram-D6: A deuterium-labeled version of citalopram, also used in analytical chemistry.
These compounds share similar applications but differ in their specific chemical structures and the number of deuterium atoms incorporated .
属性
分子式 |
C23H24FNO7 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
(3S,4R)-3-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2,6,6-tetradeuterio-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1/i8D2,10D2,11D2; |
InChI 键 |
AEIUZSKXSWGSRU-VPMYKUOPSA-N |
手性 SMILES |
[2H]C1(C[C@H]([C@@H](C(N1)([2H])[2H])C([2H])([2H])OC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F)[2H].C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043009.png)




![3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12043032.png)

![6-Amino-4-(4-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12043038.png)
![7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043044.png)
![4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12043045.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12043061.png)


